

chemical structure and properties of 17-Hydroxyventuricidin A

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

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17-Hydroxyventuricidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A is a macrolide antibiotic produced by *Streptomyces* species. It exhibits significant antifungal and antibacterial activity, particularly against Gram-positive bacteria. As a derivative of the well-studied Venturicidin A, its primary mechanism of action is the inhibition of F_0F_1 ATP synthase, a critical enzyme in cellular energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **17-Hydroxyventuricidin A**, including available experimental data and a detailed examination of its proposed mechanism of action.

Chemical Structure and Properties

17-Hydroxyventuricidin A is a complex macrolide characterized by a 20-membered lactone ring glycosidically linked to a carbamoylated deoxysugar moiety. The addition of a hydroxyl group at the 17th position distinguishes it from its parent compound, Venturicidin A.

Chemical Structure

Below is the two-dimensional chemical structure of **17-Hydroxyventuricidin A**.

Caption: 2D Chemical Structure of **17-Hydroxyventuricidin A**.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic properties of **17-Hydroxyventuricidin A** is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of **17-Hydroxyventuricidin A**

Property	Value	Reference(s)
Molecular Formula	C ₄₁ H ₆₇ NO ₁₂	[1][2]
Molecular Weight	765.97 g/mol	[1][2]
CAS Number	113204-43-6	[1]
Appearance	White solid	[3]
Solubility	Soluble in DMSO, ethanol, and methanol.	[4][5]
Purity	≥95% (HPLC)	[6]
Storage	Store at -20°C.	[3]
Density (predicted)	1.2 ± 0.1 g/cm ³	[7]
Boiling Point (predicted)	900.5 ± 65.0 °C at 760 mmHg	[7]
Flash Point (predicted)	498.4 ± 34.3 °C	[7]
LogP (predicted)	3.88	[7]

Note: Detailed experimental spectroscopic data such as ¹H and ¹³C NMR chemical shifts and coupling constants for **17-Hydroxyventuricidin A** are not readily available in the public domain and would likely be found in the primary research literature.

Biological Activity and Mechanism of Action

17-Hydroxyventuricidin A is recognized for its potent antimicrobial properties. It demonstrates inhibitory activity against a range of filamentous fungi and Gram-positive bacteria.[1]

Antimicrobial Spectrum

17-Hydroxyventuricidin A has been shown to inhibit the growth of the following microorganisms:

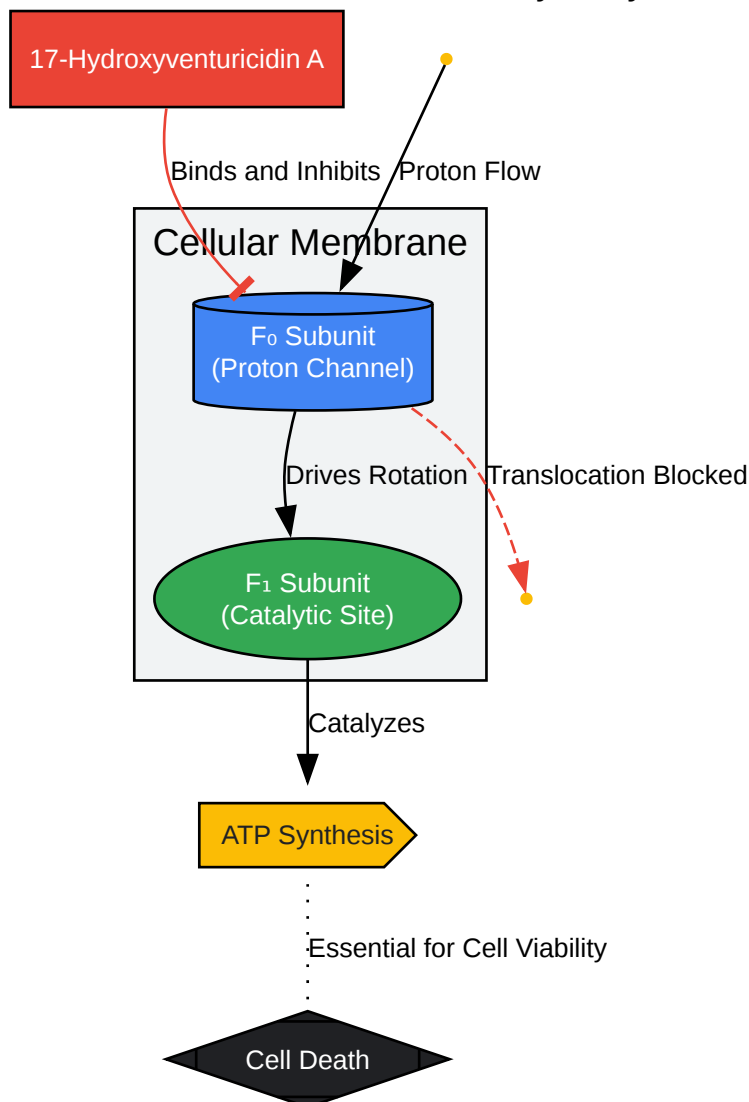
- Fungi: *Verticillium dahlia*, *Fusarium* sp., and *Candida tropicalis*.[\[1\]](#)
- Bacteria: *Micrococcus luteus*, *Bacillus subtilis*, and *Staphylococcus aureus*.[\[8\]](#)

Mechanism of Action: Inhibition of ATP Synthase

The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase (F_0F_1 -ATPase).[\[8\]](#)[\[9\]](#) This enzyme is fundamental to cellular energy metabolism, utilizing a proton gradient to synthesize ATP. **17-Hydroxyventuricidin A**, like its congeners, is believed to bind to the F_0 subunit of the ATP synthase, which is embedded in the cell membrane.[\[3\]](#) This binding event obstructs the proton channel, thereby inhibiting the synthesis of ATP. The disruption of this crucial energy-producing pathway ultimately leads to cell death.

The following diagram illustrates the proposed mechanism of action:

Proposed Mechanism of Action of 17-Hydroxyventuricidin A

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Caption: Inhibition of ATP synthase by **17-Hydroxyventuricidin A**.

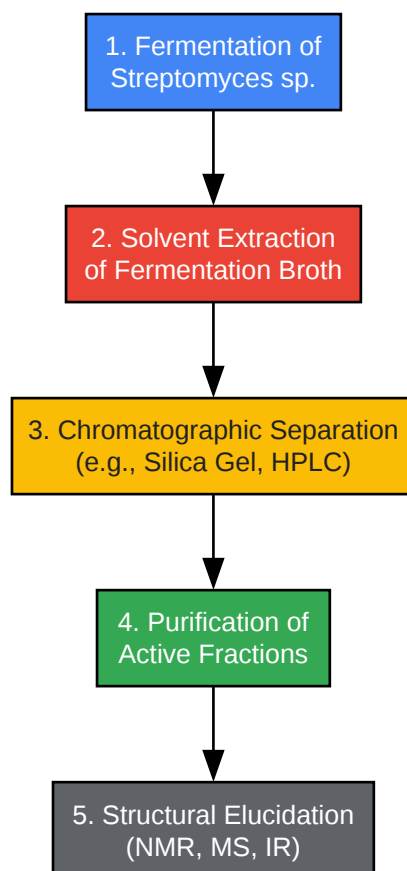
Experimental Protocols

Detailed experimental protocols for the isolation and specific antimicrobial assays for **17-Hydroxyventuricidin A** are described in the primary literature. The following are generalized methodologies based on standard practices for such investigations.

Isolation and Purification of 17-Hydroxyventuricidin A

The isolation of **17-Hydroxyventuricidin A** typically involves a multi-step process beginning with the fermentation of a producing microorganism, such as *Streptomyces* sp.

General Workflow for Isolation and Purification



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Caption: A generalized workflow for the isolation of **17-Hydroxyventuricidin A**.

A detailed protocol would involve:

- Fermentation: Culturing the *Streptomyces* strain in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to promote the production of secondary metabolites.
- Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant, and both are typically extracted with an organic solvent like ethyl acetate to isolate the crude mixture of compounds.

- **Chromatography:** The crude extract is then subjected to various chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual components.
- **Purification and Characterization:** Fractions showing antimicrobial activity are collected and further purified. The structure of the purified compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

The antimicrobial activity of **17-Hydroxyventuricidin A** is often assessed using the disk diffusion method.

- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared in a sterile saline or broth solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- **Plate Inoculation:** A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).
- **Disk Application:** Sterile paper disks are impregnated with a known concentration of **17-Hydroxyventuricidin A**. These disks are then placed onto the inoculated agar surface.
- **Incubation:** The plates are incubated under conditions suitable for the growth of the test microorganism.
- **Zone of Inhibition Measurement:** The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Conclusion and Future Directions

17-Hydroxyventuricidin A is a promising antimicrobial agent with a well-defined mechanism of action targeting a fundamental cellular process. Its activity against both fungal and bacterial pathogens, including those of clinical relevance, makes it a subject of interest for further

research and development. Future studies should focus on obtaining a more comprehensive profile of its biological activity, including in vivo efficacy and toxicity studies. Furthermore, its potential as an antibiotic adjuvant, particularly in overcoming resistance to existing drugs, warrants further investigation. The elucidation of its precise binding site on the F_o subunit of ATP synthase could also pave the way for the rational design of novel, more potent antimicrobial agents.

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